2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid
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Overview
Description
2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a t-butylsulfamoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of a suitable aromatic precursor followed by the introduction of the t-butyl group. The final step usually involves the carboxylation of the aromatic ring to introduce the benzoic acid functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The t-butylsulfamoyl group could play a role in binding to the target, while the benzoic acid moiety might influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid
- 2-(3-t-Butylsulfamoylphenyl)-4-methylbenzoic acid
- 2-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid
Uniqueness
2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the t-butylsulfamoyl group provides steric hindrance and electronic effects that can differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-8-9-15(16(10-12)17(20)21)13-6-5-7-14(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOGYAXVKYQJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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